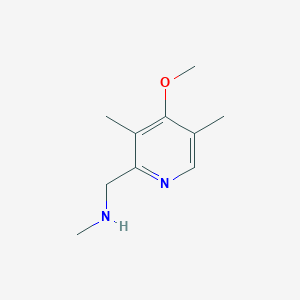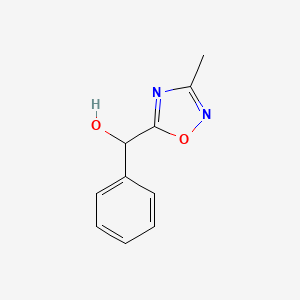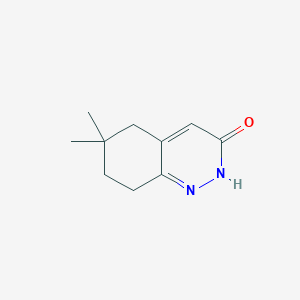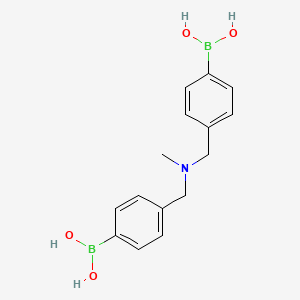![molecular formula C13H18ClN B1531376 Chlorhydrate de 3-[(E)-2-phényléthényl]pipéridine CAS No. 2098157-51-6](/img/structure/B1531376.png)
Chlorhydrate de 3-[(E)-2-phényléthényl]pipéridine
Vue d'ensemble
Description
“3-[(E)-2-phenylethenyl]piperidine hydrochloride” is a derivative of piperidine . Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
Piperidine is a six-membered heterocyclic compound with the molecular formula (CH2)5NH . It consists of five methylene bridges (-CH2-) and one amine bridge (-NH-) .
Chemical Reactions Analysis
Piperidine derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of Ugi multicomponent reaction (MCR) products . They have also been involved in cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Applications De Recherche Scientifique
Synthèse et conception de médicaments
Chlorhydrate de 3-[(E)-2-phényléthényl]pipéridine: est un intermédiaire précieux dans la synthèse de composés pharmaceutiques. Son noyau pipéridine est un motif courant dans de nombreux médicaments, contribuant à ses propriétés pharmacologiques. Le composé peut être utilisé pour créer de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .
Recherche anticancéreuse
Ce composé s'est montré prometteur dans la recherche anticancéreuse, en particulier dans la synthèse de molécules capables d'interagir avec les voies des cellules cancéreuses. Il peut inhiber la migration et la prolifération cellulaire, ce qui en fait un candidat potentiel pour le développement de thérapies anticancéreuses .
Neuropharmacologie
En neuropharmacologie, le This compound pourrait être utilisé pour développer des traitements contre les maladies neurodégénératives. Sa capacité à traverser la barrière hémato-encéphalique en fait un excellent candidat pour cibler les troubles du système nerveux central .
Développement analgésique
Le dérivé pipéridine est étudié pour ses propriétés analgésiques. Il pourrait conduire à la création de nouveaux analgésiques plus efficaces et ayant moins d'effets secondaires que les médicaments actuels .
Agents antimicrobiens
La recherche sur les applications antimicrobiennes a révélé que le This compound pourrait être utilisé pour développer de nouveaux antibiotiques. Sa structure permet la création de composés efficaces contre les souches bactériennes résistantes .
Agents antiviraux
La structure unique du composé en fait un candidat pour le développement de médicaments antiviraux. Il pourrait être particulièrement utile pour créer des traitements contre les infections virales émergentes où les thérapies actuelles sont inefficaces .
Agents anti-inflammatoires
Ses effets anti-inflammatoires potentiels sont à l'étude, ce qui pourrait conduire à de nouveaux traitements contre les maladies inflammatoires chroniques. Cette application est particulièrement pertinente compte tenu de la prévalence croissante de ces affections à l'échelle mondiale .
Optimisation chirale en synthèse
This compound: peut être utilisé pour l'optimisation chirale en synthèse chimique. Ceci est crucial pour créer des substances ayant des propriétés spécifiques souhaitées, telles qu'une puissance ou une stabilité accrue .
Mécanisme D'action
Target of Action
Piperidine, a major component of this compound, has been found to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-[(E)-2-phenylethenyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 3-[(E)-2-phenylethenyl]piperidine hydrochloride interacts with various receptor proteins, including G-protein coupled receptors, which play a vital role in cell signaling pathways .
Cellular Effects
The effects of 3-[(E)-2-phenylethenyl]piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the expression of genes involved in neuroprotection and synaptic plasticity . Furthermore, 3-[(E)-2-phenylethenyl]piperidine hydrochloride affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-[(E)-2-phenylethenyl]piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation of these biomolecules. For instance, its binding to cholinesterase enzymes results in their inhibition, which in turn increases acetylcholine levels . Additionally, 3-[(E)-2-phenylethenyl]piperidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(E)-2-phenylethenyl]piperidine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that 3-[(E)-2-phenylethenyl]piperidine hydrochloride remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 3-[(E)-2-phenylethenyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and neuroprotection . At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse effects .
Metabolic Pathways
3-[(E)-2-phenylethenyl]piperidine hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic pathways of 3-[(E)-2-phenylethenyl]piperidine hydrochloride are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-[(E)-2-phenylethenyl]piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and heart . The localization and accumulation of 3-[(E)-2-phenylethenyl]piperidine hydrochloride in these tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 3-[(E)-2-phenylethenyl]piperidine hydrochloride is essential for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of 3-[(E)-2-phenylethenyl]piperidine hydrochloride can influence its interactions with biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
3-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,8-9,13-14H,4,7,10-11H2;1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBGBWPYGPBNOP-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)
![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)
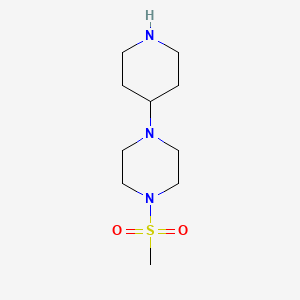
![4-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1531300.png)


![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)
